2,6-Bis(trifluoromethyl)bromobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISZWJLTZOROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371155 | |
| Record name | 2-Bromo-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118527-30-3 | |
| Record name | 2-Bromo-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trifluoromethyl)-2-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Reaction Mechanisms and Reactivity Studies of 2,6 Bis Trifluoromethyl Bromobenzene
Cross-Coupling Reactions Involving 2,6-Bis(trifluoromethyl)bromobenzene
Cross-coupling reactions are fundamental tools for carbon-carbon bond formation, and this compound serves as a challenging substrate for these transformations. Its electronic and steric properties necessitate carefully optimized catalytic systems to achieve efficient coupling.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for constructing complex molecular architectures. For a substrate as demanding as this compound, the choice of catalyst, ligand, and reaction conditions is critical for success.
The Kumada-Corriu coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes highly reactive Grignard reagents (R-MgX) to couple with organic halides. wikipedia.orgchem-station.com For substrates like this compound, both steric hindrance and the electron-deficient character of the aromatic ring influence the reaction's efficiency. The significant steric bulk from the two ortho-CF3 groups can impede the approach of both the Grignard reagent and the catalyst to the reaction center.
Typically, nickel or palladium catalysts are employed for this transformation. wikipedia.orgorganic-chemistry.org Due to the high reactivity of Grignard reagents, chemoselectivity can be a significant issue, limiting the presence of sensitive functional groups like esters, ketones, or nitriles on either coupling partner. chem-station.comorganic-chemistry.org To mitigate this, strategies such as the slow addition of the Grignard reagent via syringe pump can be employed. This technique maintains a low concentration of the organomagnesium compound, matching its consumption rate with the rate of the oxidative addition step and thereby minimizing side reactions. organic-chemistry.org
While specific studies on the Kumada-Corriu coupling of this compound are not extensively detailed in the literature, data from analogous sterically hindered systems suggest that successful coupling would require robust catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, to overcome the steric and electronic challenges.
Table 1: General Conditions for Kumada-Corriu Coupling of Sterically Hindered Aryl Bromides
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Ni(II) or Pd(II) complexes (e.g., Pd(PPh₃)₄, NiCl₂(dppp)) | Effective for C-C bond formation. chem-station.com |
| Grignard Reagent | Aryl-MgBr, Alkyl-MgBr | Highly reactive nucleophile. wikipedia.org |
| Solvent | Anhydrous THF or Diethyl Ether | Standard solvents for Grignard reactions. wikipedia.org |
| Temperature | Room temperature to reflux | Dependent on substrate reactivity. |
| Key Challenge | Steric hindrance, low chemoselectivity | Requires optimized ligands and reaction control. organic-chemistry.org |
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of boronic acids and their tolerance of a wide range of functional groups. tcichemicals.com However, the coupling of this compound with boronic acids is challenging. The reaction is known to be susceptible to side reactions, including significant formation of boronic acid homocoupling products and dehalogenation of the starting material. These side reactions are exacerbated by the electronic and steric properties of the substrate.
The coupling of di-ortho-substituted aryl halides like this compound with alkylboronic acids, particularly secondary alkylboronic acids, is an especially demanding transformation. The steric clash between the ortho substituents on the aryl halide, the alkyl group on the boronic acid, and the bulky ligands on the palladium center makes the key steps of the catalytic cycle—oxidative addition and reductive elimination—kinetically challenging. rsc.orgresearchgate.net Furthermore, a common and often dominant side reaction in aryl-alkyl couplings is β-hydride elimination, which leads to the formation of reduced arene and an alkene byproduct. rsc.org
To overcome these hurdles, highly active and specialized catalyst systems are required. Research has shown that palladium catalysts supported by specific bulky, electron-rich phosphine ligands can effectively promote these difficult couplings, minimizing side reactions and providing good yields of the desired sterically congested products. rsc.orgresearchgate.net
The choice of ligand is paramount in overcoming the challenges associated with the Suzuki-Miyaura coupling of this compound. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, have proven to be particularly effective. nih.govlibretexts.org
SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine): This ligand has been specifically identified as enabling good yields in the Suzuki-Miyaura coupling of this compound with arylboronic acids. The steric bulk and electron-donating character of SPhos facilitate the oxidative addition of the electron-deficient aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the product.
AntPhos (4-(N,N-Dimethylamino)dixantphos): In cases of extremely sterically demanding aryl-alkyl couplings, such as those involving di-ortho-substituted aryl halides and secondary alkylboronic acids, AntPhos has demonstrated exceptional reactivity. rsc.orgresearchgate.net The unique structure of AntPhos is thought to play a crucial role in its effectiveness. The rigid backbone and potential for coordination between the palladium center and the anthracenyl moiety of the ligand may disfavor the geometry required for β-hydride elimination, thus suppressing this major side pathway and favoring the desired cross-coupling product. rsc.org
Table 2: Ligand Effects in Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Ligand | Substrates | Key Feature | Outcome |
|---|---|---|---|
| SPhos | This compound + Arylboronic acid | Bulky, electron-rich biaryl phosphine | Good yields, overcomes dehalogenation and homocoupling. |
| AntPhos | Di-ortho-substituted aryl halide + Secondary alkylboronic acid | Bulky, rigid anthracenyl backbone | High reactivity, suppresses β-hydride elimination. rsc.orgresearchgate.net |
The oxidative addition of the aryl halide to a low-valent palladium(0) complex is the initial and often rate-determining step in the catalytic cycle. For an electron-deficient and sterically hindered substrate like this compound, this step is particularly challenging. libretexts.org
Computational and experimental studies have elucidated several possible mechanisms for oxidative addition at palladium(0): chemrxiv.org
Concerted Mechanism: This is a three-centered pathway where the C-Br bond adds across the palladium center in a single step. This is the most common pathway for aryl halides. libretexts.org For this compound, the strong electron-withdrawing nature of the CF₃ groups makes the aryl ring electron-poor, which can slow down the oxidative addition to the electron-rich Pd(0) center. The significant steric hindrance from the ortho-CF₃ groups further increases the activation energy for this step.
Nucleophilic Displacement Mechanism (SₙAr-type): In some cases, particularly with highly electron-deficient arenes or specific ligand combinations, the reaction can proceed via a two-step pathway involving nucleophilic attack of the Pd(0) complex on the aryl halide. chemrxiv.org
Radical Pathways/Halogen Abstraction: While more commonly discussed for first-row transition metals like nickel, radical mechanisms involving single-electron transfer (SET) or halogen abstraction can also occur. nih.gov Halogen abstraction involves the transfer of the halogen atom to the metal center, forming an aryl radical and a metal-halide species. These pathways can become competitive, especially under conditions that favor radical formation.
The combination of steric hindrance and electron deficiency in this compound makes the concerted oxidative addition pathway kinetically slow, potentially allowing alternative, less common pathways to compete. The choice of bulky, highly electron-donating ligands is crucial to accelerate the concerted oxidative addition and ensure it remains the dominant pathway, leading to efficient cross-coupling. libretexts.org
Mechanistic Investigations of Oxidative Addition and Halogen Abstraction Pathways
One-Electron vs. Two-Electron Processes in Pd(0) Catalysis
The mechanism of palladium(0)-catalyzed reactions involving aryl halides can proceed through either one-electron or two-electron pathways. In a typical two-electron process, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation and reductive elimination. However, single-electron transfer (SET) mechanisms, which involve radical intermediates, can also be operative. The specific pathway is influenced by factors such as the nature of the substrate, ligands, and reaction conditions.
In the context of dye-decolorizing peroxidases, the presence or absence of water in the distal heme pocket can determine whether the reduction of Compound I proceeds via sequential one-electron additions or a concerted two-electron reduction nih.govresearchgate.net. In a dry environment, the reduction appears as a two-electron transfer process coupled to proton uptake, while in a wet environment, a faster, sequential one-electron transfer is observed nih.govresearchgate.net. While this example is from enzymology, it highlights how the reaction environment can dictate the electronic pathway, a principle that can be extrapolated to transition metal catalysis.
Influence of Steric Hindrance on Reaction Mechanisms
Steric hindrance is a critical factor that governs the competition between different reaction pathways, such as bimolecular nucleophilic substitution (SN2) and elimination (E2) reactions nih.govresearchgate.net. In SN2 reactions, the nucleophile's approach to the electrophilic center is sterically hindered by bulky substituents nih.govresearchgate.net. Conversely, E2 reactions are often favored with increased steric bulk as the base abstracts a more accessible proton nih.gov.
The two trifluoromethyl groups in this compound create significant steric congestion around the bromine atom. This steric hindrance can disfavor reaction mechanisms that require direct access to the carbon-bromine bond, potentially favoring pathways that can circumvent this steric shield. The trifluoromethyl group's steric and electronic properties have been shown to influence molecular conformation and the energy difference between singlet and triplet states in thermally activated delayed fluorescence emitters nih.gov. The strategic placement of trifluoromethyl groups can enforce large dihedral angles between different parts of a molecule, a principle that is directly applicable to the steric environment of this compound nih.gov.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and tolerance to a wide array of functional groups.
Table 1: Overview of Nickel-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst System | Key Features |
| Reductive Cross-Coupling | Dual Nickel/Photoredox | Mild conditions, enantioselective, tolerates various functional groups. acs.org |
| C-F Bond Activation | Ni(cod)2/PCy3 | Enables coupling of aryl fluorides with arylboronic acids. beilstein-journals.org |
| Cross-Electrophile Coupling | Nickel/Spiro-bidentate-pyox | Couples aryl bromides with primary and secondary alkyl bromides. nih.govrsc.org |
| Monofluoromethylation | Nickel-based | Utilizes BrCH2F for direct monofluoromethylation of aryl bromides. rsc.org |
| Coupling with Organozinc Reagents | Ni(PCy3)2Cl2 | Effective for both electron-rich and -poor aryl fluorides. organic-chemistry.org |
Complementary Reactivity of Nickel and Cobalt in Cross-Electrophile Coupling
While the provided search results focus heavily on nickel-catalyzed reactions, the principles of cross-electrophile coupling are relevant. These reactions involve the coupling of two different electrophiles, typically an aryl halide and an alkyl halide, in the presence of a reducing agent. Nickel catalysts have been successfully employed for the cross-electrophile coupling of aryl bromides with both primary and cyclic secondary alkyl bromides nih.govrsc.org. These reactions often proceed through a radical mechanism, as evidenced by the complete inhibition of the reaction in the presence of radical scavengers like TEMPO nih.gov. The choice of ligand is crucial in these systems, with spiro-bidentate-pyox ligands showing particular promise nih.govrsc.org. Similarly, nickel catalysis has been extended to the coupling of 2-chloropyridines with alkyl bromides using a rigid bathophenanthroline ligand nih.gov.
Iron-Catalyzed Reactions
Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis for a variety of organic transformations.
Protodehalogenation of Aryl Halides
Iron-catalyzed protodehalogenation provides a method for the reduction of aryl halides to the corresponding arenes. An operationally simple method utilizes 1 mol% Fe(acac)3 with t-BuMgCl as the reductant under mild conditions rsc.org. This system demonstrates rapid and chemoselective dehalogenation of aryl halides (I, Br, Cl) and is tolerant of various functional groups rsc.org. Another efficient protocol employs FeCl3 without the need for ligands, using phenylhydrosilane as the reducing agent nih.govrsc.org. This method is effective for both unactivated alkyl and aryl halides, including sterically hindered substrates nih.govrsc.org. Mechanistic studies, including deuterium labeling, have indicated a non-radical pathway where the hydrogen is sourced from PhSiH3 nih.govrsc.org.
Table 2: Comparison of Iron-Catalyzed Protodehalogenation Methods
| Catalyst System | Reductant | Key Features |
| Fe(acac)3 | t-BuMgCl | 1 mol% catalyst loading, mild conditions (0 °C, 1.5 h), chemoselective. rsc.org |
| FeCl3 | Phenylhydrosilane | Ligand-free, reduces unactivated and sterically hindered halides, non-radical pathway. nih.govrsc.org |
Aryl-Alkyl Cross-Coupling
Iron catalysts are also effective for the formation of C(sp2)-C(sp3) bonds through the cross-coupling of aryl Grignard reagents with alkyl halides. The addition of TMEDA as a Lewis basic additive helps to suppress the formation of side products . More recently, an iron-catalyzed reductive cross-coupling of alkyl electrophiles with olefins has been developed, using a hydrosilane as the reductant nih.gov. This method proceeds at room temperature and employs commercially available components nih.gov. Mechanistic investigations suggest the involvement of alkyl radicals nih.gov. Furthermore, an iron/B2pin2 catalytic system has been developed for the cross-electrophile coupling of aryl chlorides with unactivated alkyl chlorides, demonstrating the versatility of iron in facilitating challenging coupling reactions nih.gov.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of this compound with organometallic reagents, particularly for the formation of Grignard reagents, is a critical transformation for introducing the 2,6-bis(trifluoromethyl)phenyl moiety into other molecules. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the C-Br bond.
The formation of the corresponding Grignard reagent, 2,6-bis(trifluoromethyl)phenylmagnesium bromide, typically proceeds by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether mnstate.eduwikipedia.org. The reaction involves the insertion of magnesium into the carbon-bromine bond. Due to the electron-deficient nature of the aromatic ring, the formation of this Grignard reagent can be challenging and may require activation of the magnesium surface mnstate.edu. Common activating agents include iodine, 1,2-dibromoethane, or mechanical methods like crushing the magnesium turnings wikipedia.orggoogle.com.
While specific studies on the reactivity of 2,6-bis(trifluoromethyl)phenylmagnesium bromide are not abundant in the provided search results, Grignard reagents of structurally similar compounds, such as 3,5-bis(trifluoromethyl)phenylmagnesium bromide, are known to react with a variety of electrophiles orgsyn.org. These reactions typically involve the nucleophilic attack of the Grignard reagent on carbonyl compounds (aldehydes, ketones, esters), nitriles, and other electrophilic centers to form new carbon-carbon bonds mnstate.edulibretexts.org.
Table 1: Formation of 2,6-Bis(trifluoromethyl)phenylmagnesium bromide
| Reactants | Reagents | Solvent | Product |
| This compound | Magnesium (Mg) | Tetrahydrofuran (THF) | 2,6-Bis(trifluoromethyl)phenylmagnesium bromide |
Safety Considerations in Handling Bis(trifluoromethyl)phenyl Grignard Reagents
The handling of Grignard reagents derived from bis(trifluoromethyl)bromobenzenes requires stringent safety precautions due to their potential instability. Research on the analogous 3,5-bis(trifluoromethyl)phenyl Grignard reagent has highlighted significant safety concerns, which are likely applicable to the 2,6-isomer. There are reports of detonations associated with the formation of trifluoromethyl-substituted phenyl Grignard reagents orgsyn.org.
The primary hazards are associated with the high reactivity and potential for thermal decomposition. The presence of trifluoromethyl groups can destabilize the Grignard reagent, making it susceptible to exothermic decomposition, especially in the presence of excess magnesium or upon loss of solvent contact orgsyn.org. It is crucial to maintain strict control over the reaction temperature and to ensure efficient stirring to dissipate heat. The use of anhydrous solvents is paramount, as Grignard reagents react violently with water orgsyn.org.
Table 2: Key Safety Precautions for Handling Bis(trifluoromethyl)phenyl Grignard Reagents
| Hazard | Precautionary Measure |
| Exothermic Decomposition | Maintain strict temperature control, use an ice bath. |
| Reaction with Water/Moisture | Use anhydrous solvents and glassware, perform under inert atmosphere. |
| Potential for Detonation | Avoid concentration of the reagent, do not remove solvent completely. |
| Excess Magnesium | Use a stoichiometric amount of magnesium, or remove excess before further steps. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. The two trifluoromethyl groups in this compound are potent electron-withdrawing substituents, which significantly activate the aromatic ring towards nucleophilic attack nih.gov. This activation occurs because the electron-withdrawing groups can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction youtube.com.
In a typical SNAr reaction of this compound, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized anionic intermediate. The departure of the bromide leaving group then yields the substituted product. The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines are commonly employed.
While specific examples of SNAr reactions with this compound are not detailed in the provided search results, the general principles of SNAr suggest that this compound would be a highly reactive substrate for such transformations. The ortho- and para-positions relative to the leaving group are activated by electron-withdrawing groups. In this case, the trifluoromethyl groups are ortho to the bromine, which should strongly favor nucleophilic substitution at the C-1 position.
Electrophilic Aromatic Substitution (SEAr) Reactions
Electrophilic aromatic substitution (SEAr) reactions on benzene (B151609) rings containing strongly deactivating groups are generally challenging. The trifluoromethyl group is a powerful electron-withdrawing group and therefore deactivates the aromatic ring towards electrophilic attack byjus.commsu.edumasterorganicchemistry.com. The presence of two such groups in this compound makes the aromatic ring highly electron-deficient and thus significantly less reactive towards electrophiles compared to benzene.
In addition to being deactivating, the trifluoromethyl group is a meta-director for electrophilic substitution byjus.com. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. In the case of this compound, the positions meta to the trifluoromethyl groups are the 4- and 5-positions. The bromine atom is an ortho-, para-director, but it is also a deactivating group. The combined directing effects of the two trifluoromethyl groups and the bromine atom would need to be considered to predict the regioselectivity of an SEAr reaction. However, due to the strong deactivation by the two CF3 groups, forcing conditions would likely be required for any electrophilic substitution to occur.
Mechanistic Studies of Fluorination Reactions
Specific mechanistic studies on the fluorination of this compound are not available in the provided search results. However, general mechanisms for electrophilic aromatic fluorination involve the generation of a highly reactive electrophilic fluorine species, which then attacks the aromatic ring. Given the highly deactivated nature of the this compound ring, direct electrophilic fluorination would be extremely difficult.
Alternative fluorination methods, such as nucleophilic aromatic substitution with a fluoride (B91410) source on a suitably activated precursor, could be a more viable pathway. For instance, if a nitro group were introduced onto the ring via a different synthetic route, it could potentially be displaced by fluoride in an SNAr reaction.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could yield significant insights into 2,6-bis(trifluoromethyl)bromobenzene.
Structural and Electronic Properties
DFT calculations would be instrumental in determining the optimized geometry of this compound. Key structural parameters such as bond lengths (C-C, C-Br, C-CF3) and bond angles could be precisely calculated. The presence of two bulky trifluoromethyl groups ortho to the bromine atom would likely induce significant steric strain, potentially leading to distortions in the benzene (B151609) ring from perfect planarity and elongation of the C-Br bond.
Electronically, the trifluoromethyl groups are potent electron-withdrawing groups due to the high electronegativity of fluorine atoms. DFT can be used to compute various electronic properties, including the molecular orbital energies (HOMO and LUMO), the electrostatic potential map, and atomic charges. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. For this molecule, a relatively large HOMO-LUMO gap would be expected, suggesting high kinetic stability. The electrostatic potential map would likely show a region of positive potential (an electrophilic σ-hole) on the bromine atom, enhanced by the electron-withdrawing trifluoromethyl groups, which is a key feature in halogen bonding and certain reactions.
Interactive Table: Predicted Structural and Electronic Properties of this compound (Illustrative) Note: The following data is hypothetical and for illustrative purposes, as specific published data is unavailable.
| Property | Predicted Value | Method (Hypothetical) |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | B3LYP/6-311+G(d,p) |
| C-CF3 Bond Length | ~1.52 Å | B3LYP/6-311+G(d,p) |
| HOMO Energy | ~ -7.5 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | ~ -0.8 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | ~ 6.7 eV | B3LYP/6-311+G(d,p) |
Conformational Analysis
The primary conformational flexibility in this compound involves the rotation of the two trifluoromethyl groups around the C-CF3 bonds. A conformational analysis using DFT would involve calculating the energy of the molecule as a function of the dihedral angles of these groups. Due to steric hindrance between the trifluoromethyl groups and the adjacent bromine atom, it is expected that the rotations would be significantly hindered. The lowest energy conformation would likely involve a staggered arrangement of the fluorine atoms relative to the benzene ring and each other to minimize steric repulsion. The energy barriers for rotation could also be calculated, providing insight into the molecule's rigidity at different temperatures.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions by transforming the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule.
For this compound, an NBO analysis would provide quantitative details on:
Natural Atomic Charges: Revealing the extent of electron withdrawal by the trifluoromethyl groups and the resulting charge distribution on the aromatic ring and the bromine atom.
Hybridization: Describing the hybridization of the atomic orbitals involved in bonding.
Reaction Mechanism Elucidation (e.g., SET vs. SN2 mechanisms in fluorination)
Computational studies are crucial for elucidating reaction mechanisms. For the fluorination of an aryl bromide like this compound, two plausible mechanisms are the single-electron transfer (SET) pathway and the nucleophilic aromatic substitution (SNAr or a concerted SN2-like) pathway.
DFT calculations could be employed to model the transition states and intermediates for both pathways. The strong electron-withdrawing nature of the trifluoromethyl groups would activate the aromatic ring towards nucleophilic attack, potentially favoring an SNAr mechanism. However, the significant steric hindrance at the reaction center (the carbon bearing the bromine) would likely disfavor a direct SN2-like attack. A SET mechanism, involving the initial transfer of an electron to the aryl bromide to form a radical anion, might be a viable alternative.
Molecular Modeling and Simulations
Beyond the quantum mechanical calculations for a single molecule, molecular modeling and simulations, such as molecular dynamics (MD), can provide insights into the behavior of a larger ensemble of this compound molecules. These simulations could be used to predict bulk properties such as density, viscosity, and diffusion coefficients. Furthermore, MD simulations could be employed to study the interactions of this molecule with solvents or its behavior at interfaces, which is relevant for understanding its solubility and transport properties.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of fluorinated aromatic compounds. While specific DFT studies on this compound are not extensively detailed in the literature, analyses of closely related molecules such as 2,6-bis(trifluoromethyl)benzoic acid provide significant insight into the computational approaches used and the type of information that can be obtained.
These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a range of electronic properties can be determined. Key areas of investigation include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. A large gap generally implies high stability.
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, offering a guide to its intermolecular interactions.
For complex derivatives, Time-Dependent DFT (TD-DFT) methods can also be used to predict electronic absorption spectra (UV-Vis), correlating electronic transitions with observed spectral data. These computational tools are essential for interpreting experimental results and understanding the fundamental electronic behavior of molecules containing the 2,6-bis(trifluoromethyl)phenyl moiety.
Investigation of Steric and Electronic Effects in Organoboranes and Pincer Complexes
The 2,6-bis(trifluoromethyl)phenyl group is a sterically demanding and strongly electron-withdrawing substituent. These characteristics profoundly influence the structure, stability, and reactivity of molecules incorporating this moiety, particularly in the fields of organoborane chemistry and the design of pincer complexes.
The steric and electronic effects of the 2,6-bis(trifluoromethyl)phenyl substituent are clearly demonstrated in studies of tris{2,6-bis(trifluoromethyl)phenyl}borane. This borane (B79455) is an isomer of the well-known Lewis superacid, tris{3,5-bis(trifluoromethyl)phenyl}borane, often called BArF.
Steric Effects: The two ortho-trifluoromethyl (CF₃) groups impose significant steric hindrance around the boron center. This steric bulk forces the aryl rings to twist substantially with respect to the central BC₃ plane to minimize intramolecular clashes. This high degree of twist sterically shields the boron atom, hindering the approach of Lewis bases.
Electronic Effects: Computationally, DFT calculations have shown that the ortho-CF₃ groups also exert a significant electronic influence. The orientation of these groups allows for intramolecular electron donation from the fluorine atoms into the formally vacant p-orbital of the boron atom. These B···F bonding interactions effectively quench the electrophilicity and Lewis acidity of the borane. This combination of kinetic shielding (steric effects) and reduced intrinsic acidity (electronic effects) renders tris{2,6-bis(trifluoromethyl)phenyl}borane and related boranes with ortho-CF₃ groups inactive as Lewis acids in applications like Frustrated Lewis Pair (FLP) chemistry for H₂ activation. nih.gov
The table below summarizes key structural parameters determined for different isomers of tris{bis(trifluoromethyl)phenyl}borane, highlighting the distinct steric environment created by the 2,6-substitution pattern. nih.gov
| Compound | Mean C-B-C-C Torsion Angle (°) | B···F Distance (Å) |
|---|---|---|
| Tris{3,5-bis(trifluoromethyl)phenyl}borane | 36(2) | N/A |
| Tris{2,4-bis(trifluoromethyl)phenyl}borane | 54(11) | 2.81(1) |
| Tris{2,5-bis(trifluoromethyl)phenyl}borane | 53(9) | 2.80(7) |
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, conferring high thermal stability and catalytic activity. libretexts.org The incorporation of the 2,6-bis(trifluoromethyl)phenyl moiety as the central backbone of a pincer ligand would impart unique steric and electronic properties to the resulting metal complex.
Steric Effects: A pincer ligand built upon a 2,6-bis(trifluoromethyl)phenyl backbone would create a highly congested coordination pocket around the metal center. The bulky CF₃ groups would flank the metal, potentially restricting substrate access and influencing the selectivity of catalytic reactions. This steric shielding can enhance the stability of the complex by preventing decomposition pathways, but it may also reduce catalytic turnover by impeding substrate binding and product release. researchgate.net
Electronic Effects: The two trifluoromethyl groups are powerful electron-withdrawing groups. When incorporated into the aryl backbone of a pincer ligand, they would significantly decrease the electron density at the central carbon atom bonded to the metal. This strong electron-withdrawing effect modulates the electronic properties of the metal center, making it more electrophilic. This enhanced electrophilicity can be beneficial in catalytic cycles that involve oxidative addition or other steps where an electron-poor metal center is advantageous. The fine-tuning of these electronic properties is a key strategy in designing efficient pincer catalysts for a wide range of organic transformations. researchgate.net
Applications in Advanced Materials and Specialized Chemical Synthesis
Precursors for High-Performance Materials
2,6-Bis(trifluoromethyl)bromobenzene serves as a key starting material for monomers that are subsequently incorporated into high-performance polymers and advanced functional materials. The presence of multiple fluorine atoms is instrumental in bestowing desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.
Fluorinated Polymers and Polyimides
Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them indispensable in the microelectronics and aerospace industries. The introduction of trifluoromethyl (-CF3) groups into the polymer backbone is a well-established strategy to enhance solubility, reduce moisture absorption, and lower the dielectric constant.
Research has demonstrated the synthesis of fluorinated polyimides from diamine monomers containing multiple -CF3 groups. For instance, a rigid and nonplanar diamine monomer, 2,6-bis(trifluoromethyl)benzidine, which can be synthesized from precursors like 2-bromo-5-nitro-1,3-bis(trifluoromethyl)benzene, has been polymerized with various dianhydrides. researchgate.net The resulting polyimides exhibit high solubility in organic solvents, allowing them to be solution-cast into flexible and tough films. researchgate.net The unsymmetrical and non-coplanar structure imparted by the 2,6-disubstituted pattern disrupts polymer chain packing, which enhances solubility without compromising thermal stability. researchgate.net The use of such monomers derived from the bis(trifluoromethyl)benzene core leads to polyimides with high glass transition temperatures (Tg values in the range of 345–366°C) and excellent thermal stability. researchgate.net
Liquid Crystalline Materials
The design of liquid crystalline materials relies on the precise control of molecular shape, polarity, and intermolecular interactions. Fluorinated compounds, particularly those containing -CF3 groups, are of significant interest because the strong C-F bond dipole can be used to tune the dielectric anisotropy of the material, a key parameter for display applications. beilstein-journals.org
The 1,3-disubstituted benzene (B151609) core, as seen in this compound, is a common structural motif in "bent-core" or "banana" liquid crystals. The substitution pattern creates a V-shaped molecule, which can lead to the formation of unique mesophases not observed with linear, calamitic liquid crystals. For example, liquid crystals based on a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene rigid core have been synthesized and studied, demonstrating how this bent geometry influences liquid crystalline behavior. beilstein-journals.org By serving as a precursor, this compound can be used to introduce lateral -CF3 groups into a mesogenic core, which can profoundly influence phase behavior, transition temperatures, and electro-optical properties. uni-halle.de
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
In the field of organic electronics, materials with a high triplet energy (T1) are crucial for use as hosts in blue phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the dopant and ensure high efficiency. The 1,3-bis(trifluoromethyl)benzene (B1330116) moiety is an effective building block for such host materials. researchgate.net The -CF3 groups are strong electron acceptors and are electronically insulating, which helps to maintain a high triplet energy.
For example, host materials for blue PhOLEDs have been developed where a carbazole donor and a triazine acceptor are linked by a meta-substituted (1,3-disubstituted) biphenyl unit. ep2-bayreuth.de This meta-linkage, analogous to the substitution pattern of the this compound core, disrupts the conjugation between the donor and acceptor moieties, which is essential for maintaining a high triplet energy (up to 2.81 eV). ep2-bayreuth.de Similarly, thermally activated delayed fluorescence (TADF) emitters have been synthesized using a trifluoromethyl-substituted benzene core to achieve high external quantum efficiencies in blue OLEDs. acs.org The incorporation of this structural unit contributes to achieving a large dihedral angle between donor and acceptor moieties, which is critical for TADF performance. acs.org
Organic Electrochromic Materials
Organic electrochromic materials, which change color upon the application of a voltage, are used in smart windows, displays, and mirrors. Viologens (4,4'-bipyridinium salts) are a well-studied class of cathodic electrochromic materials. nih.govrsc.org The performance, particularly the stability and optical contrast, of viologen-based devices can be significantly improved by modifying their molecular structure.
Introducing bulky and electron-withdrawing substituents, such as trifluoromethyl groups, onto the benzyl groups of a viologen molecule can enhance performance. A study on benzyl-based viologens showed that incorporating -CF3 substituents led to higher optical contrast and dramatically improved cycling stability. researchgate.net Specifically, a viologen with two -CF3 groups on each benzyl ring (derived from a 3,5-bis(trifluoromethyl)benzyl precursor) exhibited 97% retention of its initial transmittance change after 10,000 cycles. researchgate.net The steric bulk of the trifluoromethyl groups is thought to diminish the undesirable dimerization of the viologen radical cations, which is a primary cause of degradation. researchgate.net This demonstrates the value of the bis(trifluoromethyl)benzene scaffold, as found in this compound, for designing robust electrochromic materials.
Building Blocks for Complex Organic Molecules
Beyond polymer science, this compound is a valuable building block for the synthesis of complex and sterically hindered small molecules, often used as pharmaceutical or agrochemical intermediates. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions.
Synthesis of Biaryl Derivatives
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. libretexts.orgyoutube.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester. yonedalabs.com
This compound is a challenging but valuable substrate for Suzuki-Miyaura coupling. The two bulky trifluoromethyl groups in the ortho positions create significant steric hindrance around the reaction center (the C-Br bond). While this can slow the rate of reaction, successful coupling leads to the formation of highly sterically congested biaryls. These ortho-substituted biaryl structures can exhibit axial chirality due to restricted rotation around the newly formed C-C bond, a phenomenon known as atropisomerism. beilstein-journals.org The synthesis of such atropisomeric compounds is a significant area of modern organic chemistry, as different atropisomers can have distinct biological activities. The use of this compound as a coupling partner provides a direct route to biaryls with two ortho -CF3 groups, which are valuable scaffolds in medicinal chemistry and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 118527-30-3 |
| Molecular Formula | C₈H₃BrF₆ |
| Molecular Weight | 293.01 g/mol |
| Appearance | Colorless to light yellow crystal |
| Melting Point | 42-44 °C |
Preparation of Fluorescent Probes
Fluorescent probes are indispensable tools in molecular biology and medicine for visualizing biological events. nih.gov The design of these small molecules often involves the strategic incorporation of electron-donating and electron-withdrawing groups to fine-tune their photophysical properties, such as absorption and emission wavelengths. nih.gov
The 2,6-bis(trifluoromethyl)phenyl moiety, derived from this compound, can be integrated into fluorophore scaffolds to modulate their electronic characteristics. The two powerful electron-withdrawing trifluoromethyl groups can significantly impact the energy levels of the molecule's frontier molecular orbitals, leading to shifts in the fluorescence spectrum. This principle allows for the rational design of probes with specific spectral properties required for sensitive and accurate detection in complex biological environments. cmu.edu
Synthesis of Phosphine (B1218219) Ligands and Phosphine Oxides
This compound is a valuable precursor for the synthesis of sterically hindered and electronically modified phosphine ligands and their corresponding oxides. The general synthetic approach involves the formation of an organometallic intermediate, which is then reacted with a phosphorus electrophile.
The typical synthesis pathway proceeds as follows:
Organometallic Intermediate Formation : The bromine atom on this compound can be converted into an organolithium or Grignard reagent through reaction with an appropriate organometallic agent (e.g., n-butyllithium or magnesium metal).
Reaction with Phosphorus Halide : This highly reactive intermediate is then treated with a phosphorus halide, such as phosphorus trichloride (PCl₃) or dichlorophenylphosphine, to form the C-P bond. beilstein-journals.org
Oxidation : The resulting phosphine can be readily oxidized to the corresponding phosphine oxide using common oxidizing agents like hydrogen peroxide or simply by exposure to air, as phosphines are often susceptible to oxidation.
This methodology provides access to a range of phosphine ligands where the phosphorus atom is flanked by the bulky and electron-poor 2,6-bis(trifluoromethyl)phenyl groups.
Phosphines are a cornerstone of homogeneous catalysis, acting as ligands that can modulate the steric and electronic properties of a metal center. d-nb.info The phosphines derived from this compound are characterized by their electron-deficient nature. The trifluoromethyl (CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, and having two such groups on the phenyl ring significantly reduces the electron density on the phosphorus atom.
This electron deficiency has several important implications for catalysis:
Enhanced π-acidity : The ligand can more effectively accept electron density from the metal center into its σ* orbitals, which can stabilize low-valent metal complexes.
Modified Reactivity : The nucleophilicity of the phosphine is reduced, which can alter the catalytic cycle and, in some cases, prevent catalyst deactivation pathways. escholarship.org
Nucleophilic Catalysis : In organocatalysis, nucleophilic phosphines initiate reactions by adding to electron-deficient multiple bonds. escholarship.org The electronic properties of phosphines derived from this bromo-compound can be tuned for specific applications in this area.
These properties make such phosphines valuable ligands for a variety of transition-metal-catalyzed reactions, including cross-coupling and hydrofunctionalization. d-nb.info
Metal-Free Hydrogenation Catalysis via Frustrated Lewis Pairs (FLPs)
The concept of Frustrated Lewis Pairs (FLPs) has opened a new frontier in catalysis, enabling the activation of small molecules like H₂ without the need for a transition metal. matthey.com An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct due to steric repulsion. bris.ac.uk
Phosphines derived from this compound are excellent candidates for the Lewis base component in FLP systems. Their utility stems from two key features:
Steric Bulk : The two ortho-CF₃ groups, combined with other substituents on the phosphorus atom, create a highly congested environment, preventing coordination with a bulky Lewis acid (e.g., tris(pentafluorophenyl)borane, B(C₆F₅)₃). bris.ac.uk
Low Basicity : The strong electron-withdrawing effect of the CF₃ groups reduces the Lewis basicity of the phosphorus center, further disfavoring the formation of a classical adduct.
This combination of steric hindrance and electronic properties allows the phosphine and the Lewis acid to cooperatively interact with and heterolytically cleave molecular hydrogen, generating a phosphonium cation and a hydridoborate anion. researchgate.net This activated hydrogen can then be used to hydrogenate a variety of substrates, such as imines, enamines, and aldehydes, in a metal-free catalytic cycle. researchgate.netnih.gov
Applications in Medicinal Chemistry and Agrochemicals
This compound serves as an important intermediate in the synthesis of active compounds for the pharmaceutical and agrochemical industries. The incorporation of trifluoromethyl groups into organic molecules is a common strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Synthesis of Pharmaceutical Precursors
The 2,6-bis(trifluoromethyl)phenyl group is a valuable pharmacophore that can be introduced into drug candidates using this compound as the starting material. While its isomer, 3,5-bis(trifluoromethyl)bromobenzene (B1265498), is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, the 2,6-isomer provides a different steric and electronic profile for creating novel pharmaceutical precursors. google.com This structural unit can be found in molecules designed to treat a range of conditions, where the fluorinated moiety helps to optimize the drug's pharmacokinetic and pharmacodynamic profile.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for C-X Bond Functionalization
The carbon-bromine (C-Br) bond in 2,6-bis(trifluoromethyl)bromobenzene is a key site for molecular elaboration. Future research will likely focus on creating more efficient and versatile catalytic systems for its functionalization through various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org While established methods like the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings are, in principle, applicable, the unique steric and electronic properties of this compound necessitate the development of specialized catalyst systems.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboranes and organic halides. For sterically hindered substrates like this compound, ligands that are both bulky and electron-rich are often required to promote efficient catalytic turnover. Future work could explore the efficacy of newly designed phosphine (B1218219) ligands to facilitate the coupling of this substrate with a wide range of boronic acids and esters.
Stille Coupling: The Stille reaction, which couples organic halides with organotin compounds, is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org Research into novel palladium catalysts and reaction conditions that can facilitate the coupling of the sterically demanding 2,6-bis(trifluoromethyl)phenyl moiety will be crucial.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. acs.orgorganic-chemistry.orgwikipedia.org The development of catalyst systems that can effectively couple this compound with a diverse array of primary and secondary amines, including those with sensitive functional groups, would significantly expand its synthetic utility. nih.gov
Sonogashira Coupling: The Sonogashira reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org Investigating new palladium and copper co-catalyst systems that can overcome the steric hindrance of the two trifluoromethyl groups will be essential for the successful application of this reaction.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoborane | Aryl Halide | Palladium/Ligand | C-C |
| Stille | Organotin | Aryl Halide | Palladium/Ligand | C-C |
| Buchwald-Hartwig | Amine | Aryl Halide | Palladium/Ligand | C-N |
| Sonogashira | Terminal Alkyne | Aryl Halide | Palladium/Copper | C-C |
Exploration of Photochemical Transformations
Photochemical reactions offer unique pathways for chemical transformations, often proceeding under mild conditions and with high selectivity. The trifluoromethyl groups in this compound can significantly influence its photochemical reactivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. nih.gov Future research could explore the use of photoredox catalysts to generate radical intermediates from this compound, which could then participate in various bond-forming reactions. For instance, the generation of the 2,6-bis(trifluoromethyl)phenyl radical could enable novel C-H functionalization and trifluoromethylation reactions. upenn.edu
UV-Induced Transformations: Direct UV irradiation can also be used to induce chemical reactions. The C-Br bond in this compound is susceptible to homolytic cleavage upon UV irradiation, leading to the formation of a phenyl radical. This reactive intermediate could be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. Further investigation into the photophysical properties and photoreactivity of this compound is warranted.
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical reactions. Applying these methods to this compound can guide the development of new synthetic methodologies.
DFT calculations can be used to:
Model Reaction Pathways: Elucidate the detailed mechanisms of the cross-coupling and photochemical reactions discussed above.
Predict Reactivity and Selectivity: Understand how the steric and electronic effects of the trifluoromethyl groups influence the reactivity of the C-Br bond and the regioselectivity of reactions.
Design Novel Catalysts: Computationally screen potential ligands for palladium-catalyzed reactions to identify those that are most likely to be effective for this challenging substrate.
By providing a deeper understanding of the factors that govern its reactivity, computational modeling can accelerate the discovery of new and efficient ways to utilize this compound in synthesis.
Investigation of New Material Applications
The presence of two trifluoromethyl groups imparts unique properties to the 2,6-bis(trifluoromethyl)phenyl moiety, including high thermal stability, increased lipophilicity, and a strong electron-withdrawing character. These properties make it an attractive building block for the design of new materials with advanced functionalities.
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the trifluoromethyl groups can be beneficial for the design of electron-transporting materials or host materials for phosphorescent emitters in OLEDs. nih.govresearchgate.net Future research could focus on synthesizing and characterizing novel OLED materials that incorporate the 2,6-bis(trifluoromethyl)phenyl unit to improve device efficiency, stability, and color purity. rsc.orgd-nb.infonih.gov
Liquid Crystals: The rigid and sterically demanding nature of the 2,6-bis(trifluoromethyl)phenyl group could be exploited in the design of novel liquid crystalline materials. colorado.edubeilstein-journals.orgnih.govbeilstein-journals.org The introduction of this moiety could lead to the formation of new mesophases with interesting optical and electronic properties.
Q & A
Basic: What are the key physicochemical properties of 2,6-bis(trifluoromethyl)bromobenzene, and how are they experimentally determined?
Answer:
Key properties include molecular weight (293.00 g/mol), melting point (51–52°C), boiling point (86°C at 29 mmHg, 159°C at 760 mmHg), density (1.70 g/cm³), and refractive index (n²⁰D 1.42). These are determined via:
- Differential Scanning Calorimetry (DSC) or melting point apparatus for thermal transitions .
- Gas Chromatography (GC) for boiling point under reduced pressure .
- Density meters or pycnometry for density .
- Polarimetry for refractive index .
Discrepancies in reported values (e.g., boiling points under different pressures) require validation using standardized protocols .
Advanced: How can catalytic protodeboronation be optimized for deprotecting 2,6-bis(trifluoromethyl)phenylboronic esters in diol synthesis?
Answer:
Tetrabutylammonium fluoride (TBAF) catalyzes protodeboronation of these esters under mild conditions. Key parameters include:
- Catalyst loading : 5–10 mol% TBAF in THF at 25–40°C .
- Reaction monitoring : Use ¹⁹F NMR to track boronic ester conversion and avoid over-defluorination .
- Substrate scope : Steric hindrance from trifluoromethyl groups may slow kinetics; microwave-assisted heating (50–60°C) can improve yields .
Basic: What are common synthetic routes to this compound?
Answer:
Two primary methods:
Electrophilic bromination : Direct bromination of 1,3-bis(trifluoromethyl)benzene using Br₂/FeBr₃ at 0–5°C, yielding ~70–80% purity. Requires GC-MS to confirm regioselectivity .
Cross-coupling : Suzuki-Miyaura coupling of bromobenzene derivatives with trifluoromethylated boronic acids, followed by purification via fractional distillation .
Advanced: How do steric and electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer:
The strong electron-withdrawing nature of -CF₃ groups:
- Reduces electron density at the brominated position, slowing nucleophilic aromatic substitution (kₐ by ~10³ vs. non-fluorinated analogs) .
- Steric hindrance necessitates bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to prevent catalyst deactivation. Kinetic studies show optimal turnover at 80–100°C .
Basic: What analytical techniques are critical for assessing purity and structural integrity?
Answer:
- ¹H/¹⁹F NMR : Confirm absence of regioisomers (e.g., 3,5-bis(trifluoromethyl) derivatives) .
- GC-MS/HPLC : Detect halogenated byproducts (e.g., dibrominated species) with ≥95% purity thresholds .
- Elemental analysis : Validate C/H/Br/F ratios against theoretical values .
Advanced: How can computational methods guide the design of this compound derivatives for TADF applications?
Answer:
Density Functional Theory (DFT) predicts:
- LE/CT gap minimization : Substituent tuning on the donor (D) and π-bridge to enhance thermally activated delayed fluorescence (TADF). For example, attaching carbazole donors reduces ΔEₛₜ to <0.3 eV .
- Synthetic feasibility : Screening boron-based acceptors (e.g., B(FXyl)₂) for stability under OLED fabrication conditions .
Basic: What safety precautions are required when handling this compound?
Answer:
- Storage : At 4°C in airtight, light-resistant containers to prevent decomposition .
- PPE : Use nitrile gloves and fume hoods due to volatility (vapor pressure: 3.31 mmHg at 25°C) and irritant properties (R36/37/38) .
- Waste disposal : Halogenated waste streams, neutralized with NaHCO₃ before disposal .
Advanced: How can contradictions in reported spectroscopic data be resolved?
Answer:
- Reproducibility studies : Replicate experiments under standardized conditions (e.g., solvent, temperature) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 293.0038 for [M⁺]) to rule out isotopic interference .
- Cross-validation : Compare ¹³C NMR chemical shifts with computational predictions (e.g., Gaussian09) .
Basic: What are its primary applications as a synthetic intermediate?
Answer:
- Pharmaceuticals : Building block for kinase inhibitors via Buchwald-Hartwig amination .
- Materials science : Precursor to fluorinated liquid crystals (e.g., dinaphtho[1,3,2]dioxaphosphepins) .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
